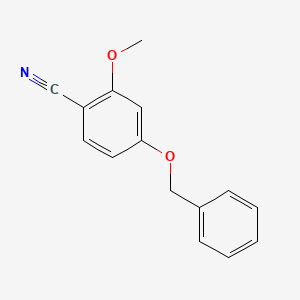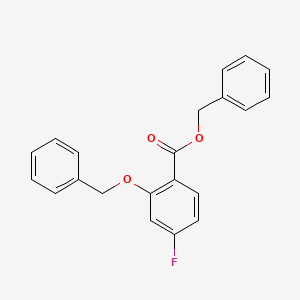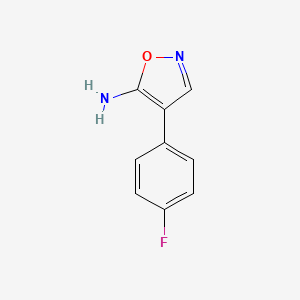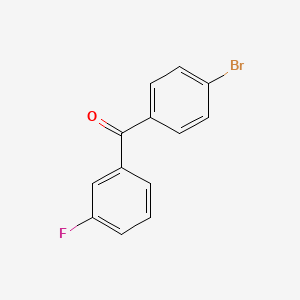
4-(Benzyloxy)-2-methoxybenzonitrile
Übersicht
Beschreibung
“4-(Benzyloxy)-2-methoxybenzonitrile” is a chemical compound. Based on its name, it likely contains a benzyloxy group and a methoxy group attached to a benzonitrile .
Synthesis Analysis
While specific synthesis methods for “4-(Benzyloxy)-2-methoxybenzonitrile” were not found, similar compounds are often synthesized through condensation reactions .Molecular Structure Analysis
The molecular structure of “4-(Benzyloxy)-2-methoxybenzonitrile” can be inferred from its name. It likely contains a benzonitrile core with a benzyloxy group and a methoxy group attached .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
4-(Benzyloxy)-2-methoxybenzonitrile serves as a critical intermediate in the synthesis of various complex molecules. For instance:
- Anti-tumor Activities: It's involved in the synthesis of novel 4-aminoquinazoline derivatives displaying anti-tumor activities. These derivatives show significant inhibitory effects against specific cell proliferation, highlighting the compound's potential in cancer research and treatment (Li, 2015).
- Electrochemical Applications: The compound plays a role in paired electro-synthesis, particularly in the electro-oxidation cyanation of related compounds. The research emphasizes its utility in improving yields and understanding the reaction mechanisms in electrochemical processes (Cao et al., 2019).
- Tyrosinase Inhibition: Some derivatives exhibit tyrosinase inhibitory activity, which is pivotal in understanding mechanisms in melanin formation and potential therapeutic avenues for conditions associated with melanin overproduction (Nihei & Kubo, 2019).
Photophysical and Catalytic Properties
The compound's derivatives demonstrate unique properties in light-induced reactions and catalysis, such as:
- Solvatochromic Studies: The compound's derivatives have been studied for their absorption and emission spectra, indicating potential applications in dye-sensitized solar cells or photodynamic therapy (Raghavendra et al., 2015).
- Photocatalytic Oxidation: Its derivatives are also significant in photocatalytic oxidation reactions, showcasing their potential in green chemistry and environmental remediation processes (Higashimoto et al., 2009).
Miscellaneous Applications
Further applications in diverse fields include:
- Material Science: Derivatives of 4-(Benzyloxy)-2-methoxybenzonitrile are used in the synthesis of new polyamides, indicating its role in the development of novel materials with potential applications in various industries (Hsiao et al., 2000).
- Agricultural Chemistry: It's also explored in the biotransformation of benzonitrile herbicides, showcasing its relevance in agriculture and environmental science (Veselá et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-4-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNZEGSKTAONOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626675 | |
| Record name | 4-(Benzyloxy)-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-methoxybenzonitrile | |
CAS RN |
719274-37-0 | |
| Record name | 4-(Benzyloxy)-2-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)
![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)










